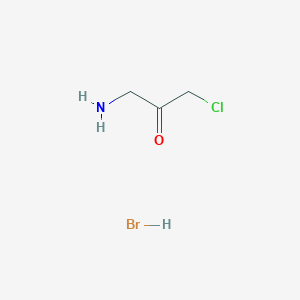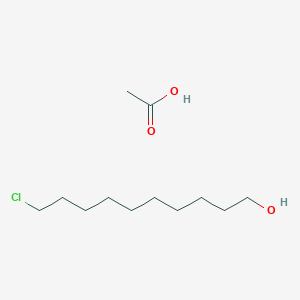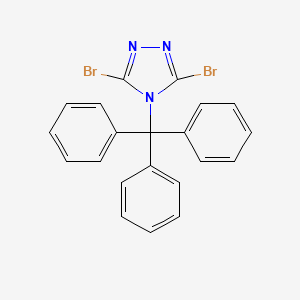![molecular formula C14H11NO2 B1512656 4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-on CAS No. 1129278-73-4](/img/structure/B1512656.png)
4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-on
Übersicht
Beschreibung
“4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one” is a chemical compound with the molecular formula C14H11NO2 . It has a molecular weight of 225.25 .
Synthesis Analysis
The compound can be synthesized through a mechanochemical parallel synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives via a one-pot three-component reaction . Another method involves a two-step synthetic protocol to produce a series of novel 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine analogues .
Molecular Structure Analysis
The structure of the compounds was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .
Chemical Reactions Analysis
The compound undergoes a series of reactions to form various derivatives . For instance, a one-pot three-component reaction can be used to produce 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives .
Physical And Chemical Properties Analysis
The compound has a boiling point of 335.5±42.0°C at 760 mmHg . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-on“, mit Schwerpunkt auf einzigartigen Anwendungen in verschiedenen Bereichen:
Antibakterielle Anwendungen
Die Verbindung wurde auf ihre antibakteriellen Eigenschaften hin untersucht. Sie wird bei der Synthese von heterocyclischen Verbindungen verwendet, die beim Erhitzen polymerisieren und duroplastische Harze bilden. Diese Harze finden Anwendungen vom Gießen von Flugzeugteilen bis hin zu Klebstoffen, was auf ihr Potenzial bei der Herstellung von antibakteriellen Oberflächen oder Materialien hindeutet .
Antitumoraktivität
Derivate dieser Verbindung wurden entworfen und synthetisiert, um ihre inhibitorische Aktivität gegen menschliche Krebszelllinien zu untersuchen, darunter Brustkrebs (MCF-7), kleinzelliges Lungenkarzinom (A549), Darmkrebs (HCT-116) und Gebärmutterhalskrebs (SiHa). Diese Studien konzentrieren sich auf das Potenzial der Verbindung als Antitumormittel .
Antidiabetische Aktivität
Die Verbindung war an der Entwicklung und Synthese von Triazolo-Triazin-Derivaten beteiligt, die als Dipeptidyl-Peptidase-4-(DPP-4)-Inhibitoren wirken. Dies deutet auf ihre Anwendung in antidiabetischen Medikamenten hin, insbesondere für die Behandlung von Typ-2-Diabetes .
Synthesemethode
Es wurden Forschungsarbeiten zur Entwicklung eines Eintopfverfahrens zur Synthese von Derivaten dieser Verbindung durchgeführt. Die Methode beinhaltet die Reaktion von arylsubstituierten Anthranilsäuren mit Orthoestern, was ihre Bedeutung für die Steigerung der Syntheseeffizienz für pharmazeutische Anwendungen unterstreicht .
Entzündungshemmende Aktivität
Die Verbindung wurde unter Mikrowellenthermolysen synthetisiert und auf entzündungshemmende Aktivität getestet. Dies deutet auf ihr Potenzial bei der Entwicklung entzündungshemmender Medikamente oder Behandlungen hin .
Benzimidazol-verbrückte Analoga
Neuartige Analoga dieser Verbindung, die mit Benzimidazol verbrückt sind, wurden synthetisiert und strukturell charakterisiert. Diese Analoga könnten potenzielle Anwendungen in der medizinischen Chemie für die Medikamentenentwicklung haben .
Wirkmechanismus
Target of Action
It is suggested that the compound could bind to electron-rich or electron-deficient sites of a target, depending on its substituents .
Mode of Action
The compound contains different substituents, and electron-withdrawing groups such as -NO2, -Cl, and -OCH3 make it electron-deficient, which could bind to electron-rich target sites. Conversely, electron-donating groups such as methyl and t-butyl make the molecules electron-rich and could bind to electron-deficient sites of the target .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Zukünftige Richtungen
The compound and its derivatives have shown promising anti-cancer activity, suggesting potential for future research in this area . The predicted drug-likeness properties of all compounds enable them to be used as therapeutic agents . Further studies are needed to fully understand the potential applications and safety implications of this compound.
Eigenschaften
IUPAC Name |
4-phenyl-3,4-dihydro-1,3-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14-15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-14/h1-9,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDUOPFNWJRTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856016 | |
| Record name | 4-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1129278-73-4 | |
| Record name | 4-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



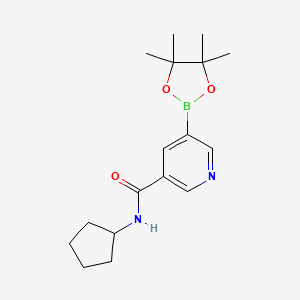


![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B1512596.png)
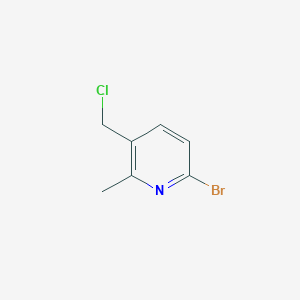

![2-Methyl-6,7-dihydrobenzo[D]oxazol-5(4H)-one](/img/structure/B1512610.png)
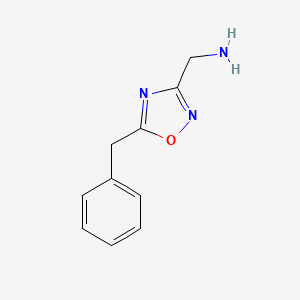
![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1512620.png)
